(5-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol
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Overview
Description
(5-Amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanol is an organic compound that features a biphenyl structure with an amino group, a trifluoromethyl group, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanol typically involves multiple steps. One common method includes the trifluoromethylation of a biphenyl precursor followed by the introduction of the amino and methanol groups. The reaction conditions often require the use of strong bases, catalysts, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
(5-Amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (5-Amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The amino group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-(trifluoromethyl)picolinonitrile: A pyridine derivative with similar functional groups.
3-(Trifluoromethyl)phenyltrimethylammonium hydroxide: Another compound featuring a trifluoromethyl group.
Uniqueness
(5-Amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanol is unique due to its biphenyl structure, which provides additional rigidity and potential for π-π interactions. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other trifluoromethylated compounds.
Properties
Molecular Formula |
C14H12F3NO |
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Molecular Weight |
267.25 g/mol |
IUPAC Name |
[3-amino-5-[3-(trifluoromethyl)phenyl]phenyl]methanol |
InChI |
InChI=1S/C14H12F3NO/c15-14(16,17)12-3-1-2-10(6-12)11-4-9(8-19)5-13(18)7-11/h1-7,19H,8,18H2 |
InChI Key |
NNPMGFZFFFTACE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC(=C2)CO)N |
Origin of Product |
United States |
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